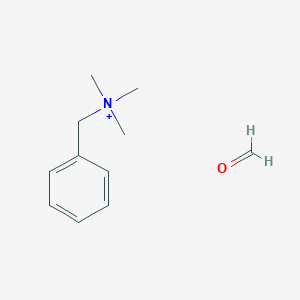
Benzyltrimethylazanium; formaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzyltrimethylazanium; formaldehyde is a compound that combines benzyltrimethylazanium, a quaternary ammonium ion, with formaldehyde, the simplest aldehyde. Benzyltrimethylazanium is known for its role as a phase-transfer catalyst, while formaldehyde is widely recognized for its use in various industrial applications and its presence as a common environmental pollutant .
Preparation Methods
Synthetic Routes and Reaction Conditions
Benzyltrimethylazanium can be synthesized through the reaction of benzyl chloride with trimethylamine in an ethanol solution. This reaction is exothermic and requires careful temperature control to prevent overheating . The resulting benzyltrimethylammonium chloride can then be converted to benzyltrimethylazanium hydroxide by reaction with sodium hydroxide .
Industrial Production Methods
Industrial production of benzyltrimethylazanium typically involves large-scale reactions using similar methods as described above. The process is optimized for high yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the removal of impurities .
Chemical Reactions Analysis
Types of Reactions
Benzyltrimethylazanium undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form benzyltrimethylammonium oxide.
Reduction: It can be reduced to form benzyltrimethylamine.
Substitution: It can undergo nucleophilic substitution reactions, where the benzyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include sodium hydroxide for the formation of benzyltrimethylazanium hydroxide, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions include benzyltrimethylammonium oxide, benzyltrimethylamine, and various substituted benzyltrimethylazanium compounds .
Scientific Research Applications
Benzyltrimethylazanium; formaldehyde has several scientific research applications:
Mechanism of Action
The mechanism of action of benzyltrimethylazanium involves its role as a phase-transfer catalyst, where it facilitates the transfer of reactants between different phases, thereby increasing the reaction rate. Formaldehyde, on the other hand, exerts its effects through its high reactivity, forming adducts with various biomolecules and participating in numerous chemical reactions .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to benzyltrimethylazanium include:
Benzyltriethylazanium: Another quaternary ammonium ion with similar catalytic properties.
Tetramethylammonium hydroxide: A simpler quaternary ammonium compound used in similar applications.
Uniqueness
Benzyltrimethylazanium is unique due to its specific structure, which provides distinct catalytic properties and reactivity compared to other quaternary ammonium compounds. Its combination with formaldehyde further enhances its versatility and applicability in various scientific and industrial fields .
Properties
Molecular Formula |
C11H18NO+ |
|---|---|
Molecular Weight |
180.27 g/mol |
IUPAC Name |
benzyl(trimethyl)azanium;formaldehyde |
InChI |
InChI=1S/C10H16N.CH2O/c1-11(2,3)9-10-7-5-4-6-8-10;1-2/h4-8H,9H2,1-3H3;1H2/q+1; |
InChI Key |
NUSQJHHRTYFEIL-UHFFFAOYSA-N |
Canonical SMILES |
C[N+](C)(C)CC1=CC=CC=C1.C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















